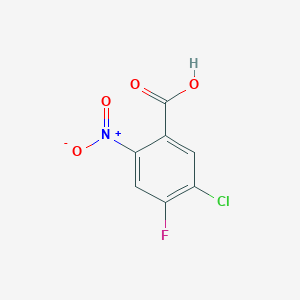![molecular formula C11H22N2O4 B6153784 tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate CAS No. 1822586-12-8](/img/no-structure.png)
tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl N-{1-[Methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate, also known as TMBMC, is an organic compound belonging to the carbamate family. It is a colorless and odorless solid with a molecular weight of 253.3 g/mol. TMBMC is a versatile compound with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and biocides, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and biocides. It has also been used in the study of biochemical and physiological processes, such as enzyme kinetics, protein-protein interactions, and signal transduction. In addition, tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate has been used in the synthesis of novel compounds for use in drug delivery systems and in the development of new drugs.
Mecanismo De Acción
Tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate acts as a reversible inhibitor of enzymes involved in the metabolism of drugs and other compounds. It binds to the active site of the enzyme, blocking its activity. The binding of tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate to the enzyme can be reversed by the addition of a competitive inhibitor, such as a substrate or an inhibitor molecule. This reversible inhibition of enzyme activity can be used to study the effects of drugs and other compounds on biochemical and physiological processes.
Biochemical and Physiological Effects
tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate has been used in the study of biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate has been used to study the effects of drugs and other compounds on signal transduction and protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate in laboratory experiments is its high selectivity and specificity. It is highly selective for the enzymes it binds to, making it an ideal tool for studying the effects of drugs and other compounds on biochemical and physiological processes. However, one of the main limitations of using tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate in laboratory experiments is its low solubility in aqueous solutions.
Direcciones Futuras
Future research on tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate should focus on further exploring its potential applications in the synthesis of novel compounds and in the development of new drugs. Additionally, further research should be conducted to determine the effects of tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate on other biochemical and physiological processes. Finally, research should be conducted to improve the solubility of tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate in aqueous solutions, as this would make it easier to use in laboratory experiments.
Métodos De Síntesis
Tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate can be synthesized by a variety of methods. The most common method is the reaction of tert-butyl alcohol with a mixture of methoxy(methyl)carbamoyl chloride and an alkali metal base, such as sodium hydroxide or potassium hydroxide. This reaction produces an alkali metal salt of tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate, which can then be isolated and purified.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate involves the reaction of tert-butyl N-methylcarbamate with methyl chloroformate followed by reaction with N-(2-aminoethyl)-N-methylethanolamine and methoxyamine hydrochloride.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "methyl chloroformate", "N-(2-aminoethyl)-N-methylethanolamine", "methoxyamine hydrochloride" ], "Reaction": [ "Step 1: tert-butyl N-methylcarbamate is reacted with methyl chloroformate in the presence of a base such as triethylamine to form tert-butyl N-(chlorocarbonyl)methylcarbamate.", "Step 2: N-(2-aminoethyl)-N-methylethanolamine is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form tert-butyl N-{1-[chloro(methyl)carbamoyl]ethyl}-N-methylcarbamate.", "Step 3: Methoxyamine hydrochloride is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate.", "Step 4: The product is purified by column chromatography to obtain the final compound." ] } | |
Número CAS |
1822586-12-8 |
Nombre del producto |
tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate |
Fórmula molecular |
C11H22N2O4 |
Peso molecular |
246.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



